N-Methyl-4-(methylamino)picolinamide
Overview
Description
“N-Methyl-4-(methylamino)picolinamide” is a chemical compound with the CAS Number: 1065074-98-7 . It has a molecular weight of 165.19 and its IUPAC name is N-methyl-4-(methylamino)-2-pyridinecarboxamide . It is also known as MetAP-2 inhibitor.
Molecular Structure Analysis
The InChI code for “N-Methyl-4-(methylamino)picolinamide” is 1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) . The SMILES representation is CNC1=CC(=NC=C1)C(=O)NC .Physical And Chemical Properties Analysis
“N-Methyl-4-(methylamino)picolinamide” has a predicted boiling point of 373.3±27.0 °C and a predicted density of 1.159±0.06 g/cm3 . Its pKa is predicted to be 14.25±0.46 .Scientific Research Applications
Summary of the Application
A series of N-Methyl-picolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines .
Methods of Application or Experimental Procedures
The derivatives were synthesized and then evaluated on human cancer cell lines . The advanced kinase inhibitory assays showed that compound 6p could selectively inhibit Aurora-B kinase .
Results or Outcomes
Among the derivatives, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . The biological results were rationalized by the molecular docking study, which indicated the stable interactions of 6p with the Aurora-B kinase .
2. Cytotoxic Activity
Summary of the Application
A series of N-Methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460 and HT29 cell lines .
Methods of Application or Experimental Procedures
The derivatives were synthesized and then evaluated in vitro for their cytotoxic activity against A549, H460 and HT29 cell lines .
Results or Outcomes
Pharmacological data indicated that some of the target compounds possessed marked antiproliferative activity, superior to that of the reference drug sorafenib . As the most promising compound, 8e exhibited potent cytotoxicity with the IC50 value of 3.6, 1.7 and 3.0 μM against A549, H460 and HT-29 cell lines, respectively .
Safety And Hazards
properties
IUPAC Name |
N-methyl-4-(methylamino)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMVOSKHDGRIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656111 | |
Record name | N-Methyl-4-(methylamino)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(methylamino)picolinamide | |
CAS RN |
1065074-98-7 | |
Record name | N-Methyl-4-(methylamino)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(methylamino)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-(methylamino)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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